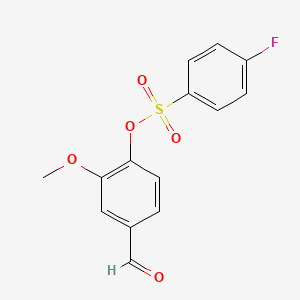

![molecular formula C18H20ClN5O2S B2942578 1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851809-44-4](/img/structure/B2942578.png)

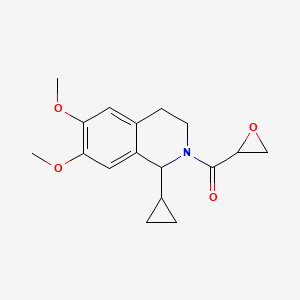

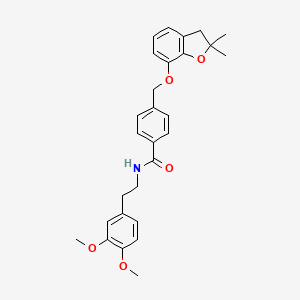

1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Compounds featuring 1,2,4-triazole derivatives, including those structurally related to the mentioned compound, have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has been demonstrated, highlighting their potential as antimicrobial agents against various microorganisms. Such compounds, through their synthesis and biological evaluation, offer insights into the design and development of new antimicrobial agents, potentially addressing the rising challenge of antibiotic resistance (Bektaş et al., 2007).

Molecular Docking Studies and Antimicrobial Evaluation

Further extending the applications in the antimicrobial domain, molecular docking studies, coupled with in vitro antimicrobial evaluations, have been conducted on new series of compounds, including piperazine and triazolo-pyrazine derivatives. These studies not only provide a foundation for understanding the interaction mechanisms of such compounds with microbial enzymes or receptors but also pave the way for designing more potent antimicrobial agents. This research demonstrates the utility of structural analogs in the development of new therapies against bacterial and fungal infections (Patil et al., 2021).

Antagonist Activity and Molecular Interaction Studies

Investigations into the antagonist activities of compounds, specifically targeting the CB1 cannabinoid receptor, have provided valuable insights into their potential therapeutic applications. By studying the molecular interactions and binding affinities of such compounds, researchers have been able to elucidate their pharmacological profiles, contributing to the development of novel therapeutic agents targeting cannabinoid receptors. This line of research highlights the importance of structural specificity in modulating receptor activity and suggests potential applications in treating disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).

Inhibitors of Soluble Epoxide Hydrolase

The discovery and optimization of soluble epoxide hydrolase (sEH) inhibitors have been an area of significant interest due to their potential in treating various diseases, including cardiovascular and inflammatory disorders. Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH has illustrated the critical role of the triazine heterocycle for potency and selectivity, offering a pathway to the development of novel therapeutic agents. This research underscores the importance of structural elements in achieving desired biological activities and pharmacokinetic properties (Thalji et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(11-2-4-13(19)5-3-11)23-8-6-12(7-9-23)16(20)25/h2-5,12,14,26H,6-9H2,1H3,(H2,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMDPKOGVLIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2942504.png)

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)

![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)